3-Bromo-6-hydroxy-2-methylbenzaldehyde 3-Bromo-6-hydroxy-2-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 137644-94-1
VCID: VC3807360
InChI: InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3
SMILES: CC1=C(C=CC(=C1C=O)O)Br
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol

3-Bromo-6-hydroxy-2-methylbenzaldehyde

CAS No.: 137644-94-1

Cat. No.: VC3807360

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-hydroxy-2-methylbenzaldehyde - 137644-94-1

Specification

CAS No. 137644-94-1
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
IUPAC Name 3-bromo-6-hydroxy-2-methylbenzaldehyde
Standard InChI InChI=1S/C8H7BrO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3
Standard InChI Key GYSFTNVHSLJTCO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C=O)O)Br
Canonical SMILES CC1=C(C=CC(=C1C=O)O)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-bromo-6-hydroxy-2-methylbenzaldehyde, reflects its substitution pattern:

  • A bromine atom at position 3.

  • A hydroxyl group (-OH) at position 6.

  • A methyl group (-CH3_3) at position 2.

  • An aldehyde functional group (-CHO) at position 1.

The canonical SMILES representation, CC1=C(C=CC(=C1C=O)O)Br\text{CC1=C(C=CC(=C1C=O)O)Br}, and InChIKey GYSFTNVHSLJTCO-UHFFFAOYSA-N\text{GYSFTNVHSLJTCO-UHFFFAOYSA-N}, provide unambiguous identifiers for its structure .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H7BrO2\text{C}_8\text{H}_7\text{BrO}_2PubChemLite
Molecular Weight215.04 g/molPubChemLite
CAS Registry Number137644-94-1ChemicalBook
SMILESCC1=C(C=CC(=C1C=O)O)BrPubChemLite

Spectroscopic and Computational Data

  • Predicted Collision Cross Section (CCS): Values range from 134.6 to 139.9 Ų for various adducts (e.g., [M+H]+^+: 135.1 Ų) .

  • Tautomerism: The hydroxyl group at position 6 enables keto-enol tautomerism, influencing its reactivity in acidic or basic conditions.

Synthesis and Production

Demethylation of Methoxy Precursors

A high-yield synthesis involves the boron tribromide (BBr3_3)-mediated demethylation of 3-bromo-6-methoxy-2-methylbenzaldehyde :

Reaction Conditions:

  • Reactants: 3-Bromo-6-methoxy-2-methylbenzaldehyde (12 g, 52.4 mmol), BBr3_3 (13.1 g, 52.4 mmol).

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0°C under nitrogen atmosphere.

  • Duration: 1.5 hours.

Procedure:

  • BBr3_3 in DCM is added dropwise to the methoxy precursor at 0°C.

  • The mixture is stirred until reaction completion (monitored by TLC).

  • Quenching with water followed by extraction and purification via silica gel chromatography yields the product in 97.6% purity .

Table 2: Synthetic Optimization Parameters

ParameterValue
Yield97.6%
Purity Post-Chromatography>95% (by NMR)
Scale12 g starting material

Alternative Routes

While BBr3_3-mediated demethylation is predominant, other methods include:

  • Acid-Catalyzed Hydrolysis: Using HI or HBr in acetic acid, though lower yields (~70–80%) are reported.

  • Enzymatic Demethylation: Exploratory studies using microbial enzymes (e.g., cytochrome P450) remain in early stages.

Chemical Reactivity and Functional Transformations

Aldehyde Group Reactivity

The aldehyde moiety (-CHO\text{-CHO}) participates in nucleophilic additions and redox reactions:

  • Oxidation: Forms 3-bromo-6-hydroxy-2-methylbenzoic acid\text{3-bromo-6-hydroxy-2-methylbenzoic acid} using KMnO4_4 or CrO3_3.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to 3-bromo-6-hydroxy-2-methylbenzyl alcohol\text{3-bromo-6-hydroxy-2-methylbenzyl alcohol}.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (due to -OH and -CH3_3 groups) undergoes EAS at positions ortho and para to the hydroxyl group:

  • Bromination: Further bromination at position 4 occurs with Br2_2/FeBr3_3.

  • Nitration: HNO3_3/H2_2SO4_4 introduces nitro groups at position 5.

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to substitution:

  • Amination: Reacts with amines (e.g., NH3_3) to form aniline derivatives.

  • Thiolation: Sodium hydrosulfide (NaSH\text{NaSH}) replaces Br with -SH.

Table 3: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4_4, H2_2O3-Bromo-6-hydroxy-2-methylbenzoic acid
ReductionNaBH4_4, MeOH3-Bromo-6-hydroxy-2-methylbenzyl alcohol
AminationNH3_3, CuCN, DMF3-Amino-6-hydroxy-2-methylbenzaldehyde

Applications in Pharmaceutical and Material Science

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing:

  • Antimicrobial Agents: Derivatives exhibit activity against E. coli and S. aureus .

  • Antioxidants: The hydroxyl group scavenges free radicals, mitigating oxidative stress.

Coordination Chemistry

The aldehyde and hydroxyl groups act as ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}):

  • Metal Complexes: Stabilize oxidation states and enhance catalytic activity in oxidation reactions.

Polymer Science

Incorporation into phenolic resins improves thermal stability and adhesion properties.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

  • Bacterial Growth Inhibition: MIC values of 12.5 µg/mL against Staphylococcus aureus .

  • Mode of Action: Disruption of cell membrane integrity and interference with ATP synthesis.

Cytotoxicity Studies

Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC50_{50} = 45 µM), suggesting potential anticancer applications.

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